

AZD5597 solubility in DMSO and other solvents

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: AZD5597
Cat. No.: B10789124

[Get Quote](#)

Application Notes and Protocols for AZD5597

Topic: **AZD5597** Solubility in DMSO and Other Solvents

Audience: Researchers, scientists, and drug development professionals.

Introduction

AZD5597 is a potent, small molecule inhibitor of Cyclin-Dependent Kinase 1 (CDK1) and Cyclin-Dependent Kinase 2 (CDK2), with IC_{50} values of 2 nM for both enzymes.^[1] It has demonstrated anti-proliferative effects in various cancer cell lines and shows promise as an anti-tumor agent.^[1] Accurate and reproducible solubility data is critical for the successful design and execution of in vitro and in vivo experiments. This document provides detailed information on the solubility of **AZD5597** in Dimethyl Sulfoxide (DMSO) and other common laboratory solvents, along with protocols for its dissolution and the determination of its solubility.

Physicochemical Properties of AZD5597

Property	Value	Reference
Molecular Formula	C ₂₃ H ₂₈ FN ₇ O	[2][3]
Molecular Weight	437.51 g/mol	[2]
Appearance	Solid powder	[3]
Purity	>98%	[3]

Solubility Data

The solubility of **AZD5597** has been reported in several common laboratory solvents. The following table summarizes the available quantitative and qualitative solubility data. It is important to note that there are conflicting reports regarding the aqueous solubility of **AZD5597**. Researchers are advised to empirically determine the solubility in their specific aqueous buffer systems.

Solvent	Reported Solubility	Notes
DMSO	100 mg/mL (228.57 mM)	Ultrasonic assistance may be required. Hygroscopic DMSO can negatively impact solubility.[1]
10 mM	No additional details provided.	
Methanol	Soluble	Quantitative data not specified. [4]
Ethanol	Soluble	Quantitative data not specified. [3]
Water	Not Soluble	Contradictory to other reports. [2]
Soluble	Quantitative data not specified. [3]	
Formulations for in vivo studies	≥ 2.5 mg/mL (5.71 mM)	In a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]
≥ 2.5 mg/mL (5.71 mM)	In a solution of 10% DMSO and 90% (20% SBE-β-CD in Saline).[1]	
≥ 2.5 mg/mL (5.71 mM)	In a solution of 10% DMSO and 90% Corn Oil.[1]	

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution of **AZD5597** in DMSO

This protocol describes a standard method for preparing a concentrated stock solution of **AZD5597** in DMSO.

Materials:

- **AZD5597** (solid powder)
- Anhydrous, high-purity DMSO
- Sterile microcentrifuge tubes or vials
- Calibrated pipettes
- Vortex mixer
- Water bath sonicator

Procedure:

- Pre-warming: Allow the vial of **AZD5597** and the bottle of anhydrous DMSO to equilibrate to room temperature before opening to minimize water absorption.
- Weighing: Accurately weigh the desired amount of **AZD5597** powder and place it into a sterile vial.
- Solvent Addition: Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM or 100 mg/mL).
- Initial Mixing: Tightly cap the vial and vortex vigorously for 1-2 minutes to facilitate dissolution.
- Sonication (if necessary): If the compound does not fully dissolve, place the vial in a water bath sonicator for 10-15 minutes.

- Gentle Heating (optional): If sonication is insufficient, the vial can be placed in a 37°C water bath for 5-10 minutes.
- Visual Inspection: Ensure the solution is clear and free of any visible particulates before storage.
- Aliquoting and Storage: For long-term storage, it is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.^[1]

Protocol 2: Determination of Kinetic Solubility in Aqueous Buffer

This protocol outlines a general method for determining the kinetic solubility of **AZD5597** in an aqueous buffer, which is a common requirement for cell-based assays.

Materials:

- Concentrated stock solution of **AZD5597** in DMSO (from Protocol 1)
- Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)
- 96-well microplate (clear bottom for spectrophotometry or black for nephelometry)
- Multichannel pipette
- Plate reader (nephelometer or spectrophotometer)

Procedure:

- Serial Dilution in DMSO: In a 96-well plate, perform a serial dilution of the concentrated DMSO stock solution with DMSO to create a range of concentrations.
- Addition to Aqueous Buffer: To a separate 96-well plate, add a fixed volume of the desired aqueous buffer to each well. Then, transfer a small, fixed volume of each DMSO concentration from the first plate to the corresponding wells of the second plate. The final

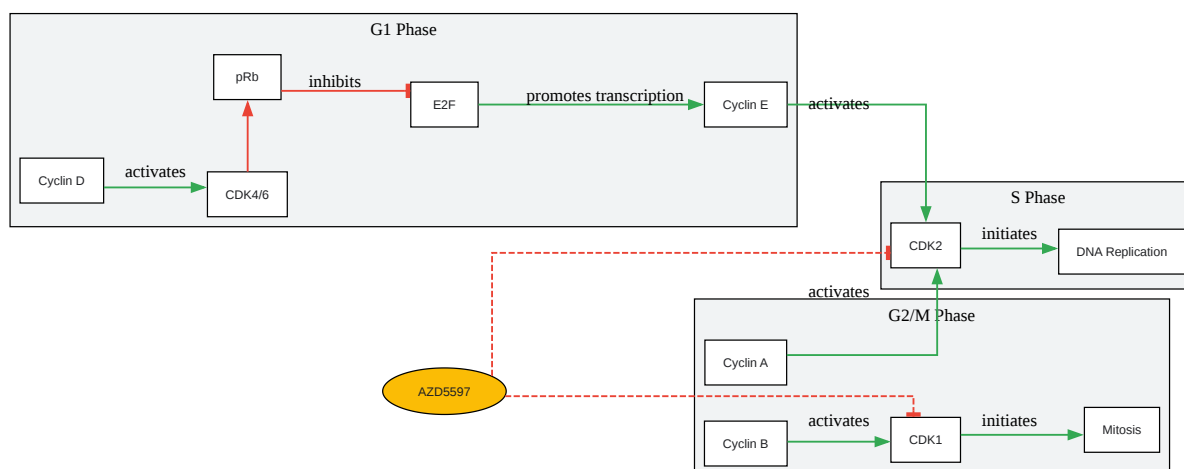
DMSO concentration in the aqueous buffer should be kept low (typically $\leq 1\%$) to minimize its effect on the assay and the compound's solubility.

- Incubation: Incubate the plate at room temperature for a defined period (e.g., 1-2 hours) to allow for any precipitation to equilibrate.
- Analysis:
 - Nephelometry: Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in light scattering is observed is considered the kinetic solubility limit.
 - Spectrophotometry: After centrifugation of the plate to pellet any precipitate, measure the absorbance of the supernatant at the λ_{max} of **AZD5597**. The concentration can be determined from a standard curve. The highest concentration that remains in solution is the kinetic solubility.

Signaling Pathway and Experimental Workflow

CDK1/2 Signaling Pathway Inhibition by **AZD5597**

AZD5597 exerts its anti-proliferative effects by inhibiting CDK1 and CDK2. These kinases are crucial for the regulation of the cell cycle. The diagram below illustrates the points of inhibition by **AZD5597** in the context of cell cycle progression.

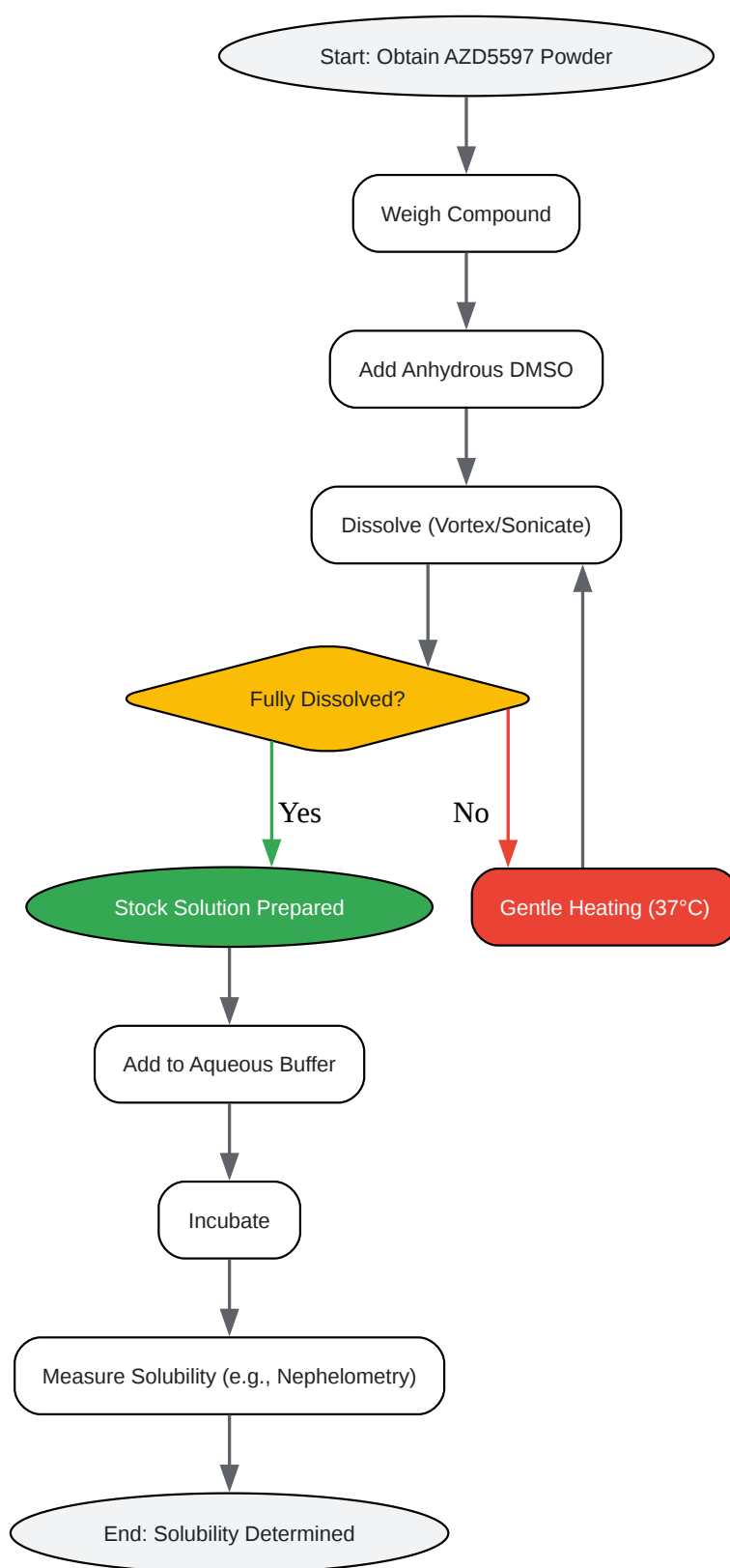


[Click to download full resolution via product page](#)

Caption: Inhibition of CDK1 and CDK2 by **AZD5597** disrupts cell cycle progression.

Experimental Workflow for Solubility Determination

The following diagram outlines the logical flow for preparing a compound solution and determining its solubility.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. bocsci.com [bocsci.com]
- 4. caymanchem.com [caymanchem.com]
- To cite this document: BenchChem. [AZD5597 solubility in DMSO and other solvents]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10789124#azd5597-solubility-in-dms-and-other-solvents]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com